molecular formula C9H8F2O B159550 4,7-difluoro-2,3-dihydro-1H-inden-1-ol CAS No. 130408-17-2

4,7-difluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B159550
CAS No.: 130408-17-2
M. Wt: 170.16 g/mol
InChI Key: RZXSYFQBZXUXMP-UHFFFAOYSA-N
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Description

4,7-difluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C₉H₈F₂O It is a derivative of indan, featuring two fluorine atoms at the 4 and 7 positions and a hydroxyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of an indan derivative followed by hydroxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxyl group can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,7-difluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 4,7-difluoro-2,3-dihydro-1H-indene.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 4,7-difluoro-2,3-dihydro-1H-inden-1-one

    Reduction: 4,7-difluoro-2,3-dihydro-1H-indene

    Substitution: Various substituted indan derivatives depending on the nucleophile used

Scientific Research Applications

4,7-difluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-difluoro-2,3-dihydro-1H-inden-1-amine
  • 4,7-difluoro-2,3-dihydro-1H-indene
  • 4,7-difluoro-1-indanol

Uniqueness

4,7-difluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,7-difluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXSYFQBZXUXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344593
Record name 4,7-difluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130408-17-2
Record name 4,7-difluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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